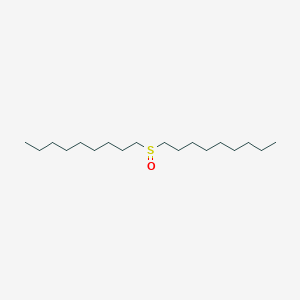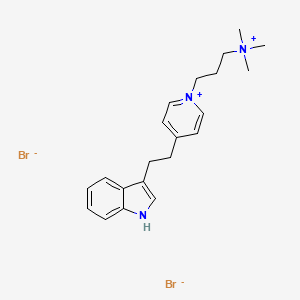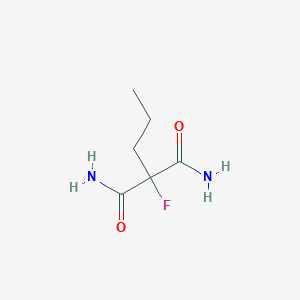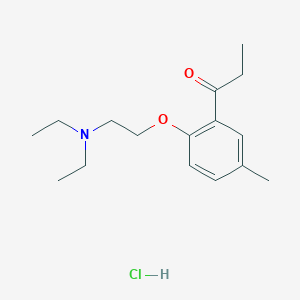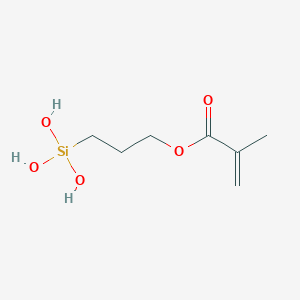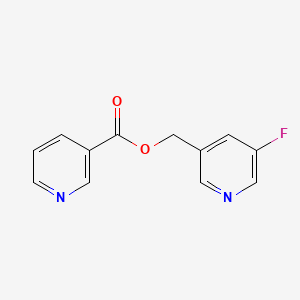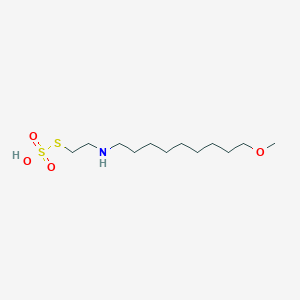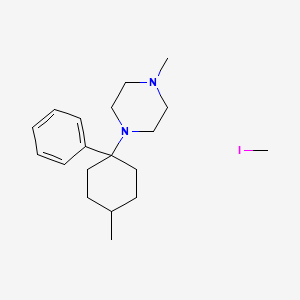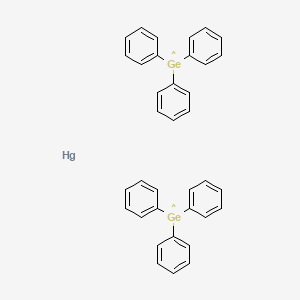![molecular formula C16H14F3NO2 B14704253 Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester CAS No. 22121-45-5](/img/structure/B14704253.png)
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester is a chemical compound with the molecular formula C15H12F3NO2 and a molecular weight of 295.26 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to the phenyl ring, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
The synthesis of benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors .
Comparison with Similar Compounds
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester can be compared with similar compounds such as:
Methyl 3-trifluoromethylbenzoate: Similar structure but lacks the amino group.
Benzoic acid, 3-methyl-, methyl ester: Similar ester group but different substituents on the phenyl ring.
2-(Trifluoromethyl)benzoic acid: Similar trifluoromethyl group but different functional groups . The presence of the amino group and the trifluoromethyl group in this compound makes it unique and valuable for specific applications.
Properties
CAS No. |
22121-45-5 |
|---|---|
Molecular Formula |
C16H14F3NO2 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
methyl 2-[N-methyl-3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C16H14F3NO2/c1-20(12-7-5-6-11(10-12)16(17,18)19)14-9-4-3-8-13(14)15(21)22-2/h3-10H,1-2H3 |
InChI Key |
IUEFNNILZKSULD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
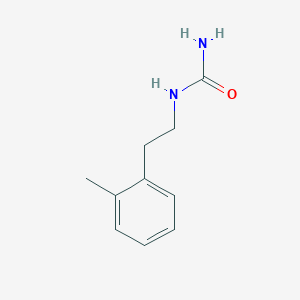
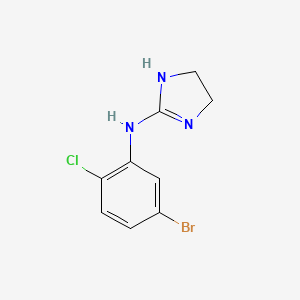
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
